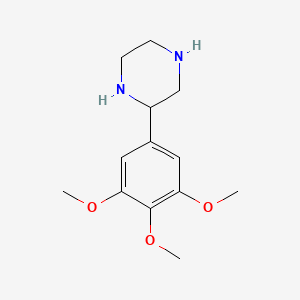

2-(3,4,5-Trimethoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZIGSBHEDAVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378117 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-47-9 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-Trimethoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(3,4,5-Trimethoxyphenyl)piperazine. This molecule is of significant interest in medicinal chemistry due to the established pharmacological importance of both the piperazine and the 3,4,5-trimethoxyphenyl moieties. The insights and methodologies presented herein are designed to support researchers in the effective synthesis, purification, and analysis of this compound and its derivatives.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a substituted phenyl group onto the piperazine ring, creating an arylpiperazine, has been a fruitful strategy in the development of new therapeutic agents.[2] The 3,4,5-trimethoxyphenyl group, a key structural feature of the psychedelic mescaline and the microtubule-destabilizing agent combretastatin, is known to confer unique pharmacological properties.

The specific substitution at the 2-position of the piperazine ring, as in this compound, offers a distinct structural motif compared to the more commonly explored 1-substituted arylpiperazines. This substitution pattern introduces a chiral center and a different spatial arrangement of the aryl group relative to the piperazine nitrogens, which can significantly influence receptor binding and overall pharmacological profile. This guide will delve into the key chemical aspects of this promising, yet less-explored, molecule.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of its constituent moieties and related compounds, we can predict its key physicochemical characteristics.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₃H₂₀N₂O₃ | |

| Molecular Weight | 252.31 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on similar 2-arylpiperazines.[3] |

| Melting Point | Not available. Would require experimental determination. | |

| Boiling Point | Not available. Would require experimental determination under vacuum. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | Based on the general solubility of arylpiperazines.[4] |

| pKa | The two nitrogen atoms of the piperazine ring will have distinct pKa values. The nitrogen further from the electron-withdrawing phenyl group (N4) is expected to be more basic. | General knowledge of piperazine chemistry. |

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione

-

Rationale: The self-condensation of an amino acid ester is a common method for the synthesis of 2,5-diketopiperazines.[5] In this case, starting with 3,4,5-trimethoxyphenylglycine (or its methyl or ethyl ester) and heating it in a high-boiling solvent like ethylene glycol will drive the cyclization and dimerization to form the desired diketopiperazine.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxyphenylglycine methyl ester (1.0 eq).

-

Add ethylene glycol as the solvent.

-

Heat the reaction mixture to reflux (approximately 190-200 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Step 2: Reduction of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione

-

Rationale: The reduction of the two amide carbonyl groups in the diketopiperazine to the corresponding amines can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This will yield the desired this compound.

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethoxyphenyl group (two aromatic protons and three methoxy groups) and the piperazine ring. The protons on the piperazine ring will likely appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The presence of rotational isomers due to slow nitrogen inversion and restricted rotation around the C-N bond might lead to broadened or multiple sets of signals at room temperature.[6] Variable temperature NMR studies could be employed to investigate these dynamic processes.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethoxyphenyl ring and the piperazine ring. The three methoxy groups will have characteristic signals around 56 ppm. The aromatic carbons will appear in the range of 100-160 ppm, and the aliphatic carbons of the piperazine ring will be in the upfield region.

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents.[3]

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy will identify the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretching vibrations for the secondary amines of the piperazine ring (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic protons (around 2800-3100 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹).

-

C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹).

-

Potential Pharmacological Profile and Applications

While specific pharmacological data for this compound is scarce, the known activities of arylpiperazines and compounds containing the 3,4,5-trimethoxyphenyl moiety suggest several potential areas of application.

-

Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their CNS activity, often targeting serotonergic and dopaminergic receptors.[7] The 3,4,5-trimethoxyphenyl group is a key pharmacophore in mescaline, a potent 5-HT₂ₐ receptor agonist. Therefore, this compound could potentially interact with serotonin receptors and may exhibit psychoactive properties.

-

Anticancer Potential: The 3,4,5-trimethoxyphenyl moiety is present in combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization. Arylpiperazine derivatives have also been investigated for their anticancer properties.[7] The combination of these two pharmacophores in this compound makes it a candidate for investigation as a potential anticancer agent.

-

Other Potential Activities: Piperazine derivatives have been explored for a wide range of other therapeutic applications, including as antihistamines, anti-inflammatory agents, and antihypertensives.[8] The unique structure of this compound may lead to novel activities in these or other therapeutic areas.

Workflow for Preliminary Pharmacological Evaluation

Sources

- 1. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. swgdrug.org [swgdrug.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(3,4,5-Trimethoxyphenyl)piperazine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(3,4,5-Trimethoxyphenyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the multi-faceted analytical approach required for unambiguous structure confirmation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography, this document outlines not just the "how" but the critical "why" behind the experimental choices. The narrative emphasizes a self-validating system of protocols, ensuring the trustworthiness and accuracy of the final structural assignment. All methodologies are supported by authoritative references to underscore the scientific integrity of the elucidated structure.

Introduction: The Significance of Structural Certainty

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like this compound, which combines the pharmacologically relevant piperazine and trimethoxyphenyl moieties, precise structural knowledge is paramount for understanding its mechanism of action, safety profile, and potential as a therapeutic agent. The piperazine ring is a common scaffold in many marketed drugs due to its favorable physicochemical properties and ability to interact with various biological targets.[1] The trimethoxyphenyl group is also a key feature in a number of bioactive compounds. Therefore, the unambiguous determination of the connectivity and stereochemistry of this compound is a critical step in its development lifecycle.

This guide will navigate the logical progression of analytical techniques employed to build a complete and validated structural picture of the target molecule. We will begin with spectroscopic methods that reveal the molecular framework and functional groups, and culminate with the definitive atomic arrangement provided by X-ray crystallography.

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of a novel chemical entity is rarely accomplished with a single technique. Instead, a synergistic application of multiple analytical methods provides a layered and cross-validated confirmation of the molecular structure. The workflow presented here is designed to systematically gather evidence, with each step building upon the insights of the previous one.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula and Fragmentation

Mass spectrometry is the initial and essential step to confirm the molecular weight of the synthesized compound and to gain early insights into its structural components through fragmentation analysis.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polar nature, conferred by the piperazine nitrogens, which are readily protonated. This "soft" ionization method minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of this ion, which in turn allows for the confident prediction of the molecular formula. Subsequent tandem mass spectrometry (MS/MS) experiments are designed to induce fragmentation in a controlled manner, providing evidence for the connectivity of the trimethoxyphenyl and piperazine moieties.

Experimental Protocol: ESI-MS and MS/MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

ESI-MS Analysis (Full Scan):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Observe the protonated molecular ion [M+H]⁺.

-

-

MS/MS Analysis (Product Ion Scan):

-

Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Record the resulting product ion spectrum.

-

Data Interpretation and Expected Fragmentation

The fragmentation of piperazine analogues is characterized by cleavage of the C-N bonds of the piperazine ring and the bond connecting the ring to the substituent.[2] For this compound, the expected fragmentation pathways would involve the characteristic losses from both the piperazine and the trimethoxyphenyl moieties.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

| [M+H]⁺ | Varies | Initial protonated molecule |

| [M+H]⁺ | 91 | Loss of the trimethoxyphenyl group, yielding a benzyl-like fragment |

| [M+H]⁺ | 119, 70, 56 | Cleavage within the piperazine ring |

Note: The exact m/z values will depend on the molecular weight of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Causality Behind Experimental Choices

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method due to its simplicity, speed, and the minimal sample preparation required. The key functional groups to identify in this compound are the N-H stretches of the piperazine ring, C-H stretches of the aromatic and aliphatic portions, C-N stretches, and the C-O stretches of the methoxy groups.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The NH stretching vibrations for piperazine derivatives are typically observed in the range of 3250-3500 cm⁻¹.[3] Aromatic C-H stretching bands generally appear as weak bands.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (piperazine) | 3250 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2800 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1020 - 1250 |

| C-O stretch (methoxy) | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular connectivity.

Causality Behind Experimental Choices

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule. For a molecule with the complexity of this compound, 2D NMR experiments are essential to piece together the full structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4]

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

Acquire standard COSY, HSQC, and HMBC spectra.

-

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Predicted ¹H and ¹³C NMR Data and Interpretation

The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic (trimethoxyphenyl) | s | 2H | 6.5 - 7.0 | Protons on the electron-rich aromatic ring. |

| Methoxy (OCH₃) | s | 9H | 3.7 - 3.9 | Protons of the three methoxy groups. |

| Piperazine CH₂ | m | 8H | 2.5 - 3.5 | Protons on the piperazine ring, likely appearing as complex multiplets.[5] |

| Piperazine NH | br s | 1H | Variable | The chemical shift of the NH proton is dependent on concentration and solvent. |

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbons | Predicted Chemical Shift (ppm) | Rationale | | :--- | :--- | | Aromatic (C-O) | 150 - 160 | Aromatic carbons attached to oxygen. | | Aromatic (C-H) | 90 - 110 | Aromatic carbons attached to hydrogen. | | Aromatic (quaternary) | 130 - 140 | Quaternary aromatic carbons. | | Methoxy (OCH₃) | 55 - 65 | Carbons of the methoxy groups. | | Piperazine CH₂ | 40 - 55 | Carbons of the piperazine ring.[5] |

Caption: Key 2D NMR correlations for establishing the structure of this compound.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional arrangement in the solid state.

Causality Behind Experimental Choices

This technique is employed as the final arbiter of the molecular structure, providing precise information on bond lengths, bond angles, and the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group. For this compound, X-ray crystallography would confirm the connectivity established by NMR and also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the trimethoxyphenyl substituent.[6]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection:

-

Mount a suitable crystal on the diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected diffraction data to obtain the final atomic coordinates, bond lengths, and angles.

-

Expected Structural Features

Based on the crystal structure of the closely related 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride, the piperazine ring is expected to adopt a chair conformation.[7] The trimethoxyphenyl group will be attached to one of the carbons of the piperazine ring. The crystal packing will likely be influenced by hydrogen bonding involving the piperazine N-H group.

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the molecular formula, FTIR identifies the key functional groups, and a suite of NMR experiments maps out the intricate carbon-hydrogen framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following the logical and self-validating workflow outlined in this guide, researchers can achieve a high degree of confidence in the structural assignment, a critical foundation for any further investigation into the compound's biological properties and therapeutic potential.

References

-

Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Manivannan, R., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 573–577. [Link]

-

Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Kitanovski, Z., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4465. [Link]

-

Al-Ostath, A. I., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(11), 3326. [Link]

-

RAFAS. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106. [Link]

-

Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. X-ray Structure Analysis Online, 28(1), 5-6. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 461-469. [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54. [Link]

-

Gonzalez, A. G., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 495, 118968. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Nunes, C. M., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6599. [Link]

-

Supplementary Material for Palladium-Catalyzed Domino Heck/Sulfonamidation Reaction for the Synthesis of Indenones and Benzofurans. Organic Letters. [Link]

-

IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. ResearchGate. [Link]

-

Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. ResearchGate. [Link]

-

Gilbert, J. R., et al. (2001). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2001(12), 10-21. [Link]

-

LookChem. (n.d.). What is the chemical structure and properties of 1-(2,4,5-trimethoxy-benzyl)-piperazine?[Link]

-

Ferguson, G., et al. (2018). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1649. [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

-

SpectraBase. (n.d.). 3-(3,4,5-trimethoxyphenyl)-s-tetrazine. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Pharmacology of Trimethoxyphenyl Piperazines: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethoxyphenyl piperazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. These compounds exhibit a remarkable polypharmacology, engaging with a range of biological targets to elicit effects spanning from neuropsychiatry to oncology. This technical guide provides a comprehensive exploration of the mechanisms of action underpinning the bioactivity of trimethoxyphenyl piperazines. We will dissect their interactions with key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors, and elucidate the downstream signaling cascades they modulate. Furthermore, we will delve into their emerging role as potent anticancer agents through the disruption of microtubule dynamics. This guide will also present detailed structure-activity relationships (SAR), offering insights into the chemical features governing target affinity and selectivity. To empower researchers in the field, we provide detailed, step-by-step protocols for essential in vitro assays used to characterize these compounds, including radioligand binding, functional G-protein coupled receptor (GPCR) assays, and tubulin polymerization inhibition assays. This document is intended to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics derived from the versatile trimethoxyphenyl piperazine core.

Introduction: The Versatility of the Trimethoxyphenyl Piperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in modern pharmacotherapy, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile linker between different pharmacophoric elements.[1] When coupled with a trimethoxyphenyl moiety, the resulting scaffold gains access to a wide spectrum of biological targets, leading to a rich and complex pharmacology. The trimethoxy substitution pattern on the phenyl ring is a key determinant of this activity, influencing the molecule's electronic properties and its ability to form crucial interactions within the binding pockets of its target proteins.

Historically, arylpiperazines have been extensively explored for their effects on the central nervous system (CNS), with many approved drugs for conditions like anxiety, depression, and psychosis featuring this core structure.[2][3] More recently, the potent cytotoxic effects of certain trimethoxyphenyl-containing compounds have drawn significant attention, revealing a distinct mechanism of action centered on the disruption of the cellular cytoskeleton.[4][5] This dual activity in both neuroscience and oncology underscores the remarkable therapeutic potential of this chemical class.

This guide will systematically deconstruct the mechanisms of action of trimethoxyphenyl piperazines, beginning with their well-established roles as modulators of key G-protein coupled receptors in the CNS and then transitioning to their function as inhibitors of tubulin polymerization.

Mechanisms of Action in the Central Nervous System

Trimethoxyphenyl piperazines are notable for their ability to interact with multiple neurotransmitter receptor systems, often with high affinity. This polypharmacology can be advantageous, allowing for the simultaneous modulation of different pathways implicated in a particular disease state. However, it also presents a challenge in achieving receptor selectivity. The following sections detail the interactions of these compounds with the serotonergic, dopaminergic, and adrenergic systems.

Serotonergic System Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and a host of physiological processes. Trimethoxyphenyl piperazines frequently exhibit high affinity for several 5-HT receptor subtypes, most notably the 5-HT1A receptor.

The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate. Many arylpiperazine derivatives, including those with a trimethoxyphenyl group, act as potent 5-HT1A receptor ligands.[6] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor, leading to a range of therapeutic effects from anxiolysis to antidepressant actions.

Signaling Pathway of the 5-HT1A Receptor

Caption: 5-HT1A receptor signaling cascade.

Dopaminergic System Modulation

The dopamine system is integral to motor control, motivation, reward, and executive function. Trimethoxyphenyl piperazines often show affinity for D2-like dopamine receptors (D2, D3, and D4), which are also Gi/o-coupled GPCRs that inhibit adenylyl cyclase.[7] Antagonism at D2 receptors is a hallmark of many antipsychotic medications. The ability of some trimethoxyphenyl piperazines to act as D2 receptor antagonists contributes to their potential utility in treating psychosis.

Adrenergic System Modulation

Interaction with adrenergic receptors, particularly the α1-adrenergic receptor, is a common feature of arylpiperazines.[8] α1-adrenergic receptors are Gq-coupled GPCRs that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism at α1-adrenergic receptors can lead to vasodilation and a decrease in blood pressure, which can be a side effect of some CNS-acting drugs.

Mechanism of Action in Oncology: Tubulin Polymerization Inhibition

A growing body of evidence has established a class of trimethoxyphenyl-containing compounds as potent anticancer agents that function by disrupting microtubule dynamics.[4][5][9] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers.

Trimethoxyphenyl derivatives, particularly those with a 3,4,5-trimethoxyphenyl "A" ring, are known to bind to the colchicine-binding site on β-tubulin.[5] This binding event prevents the polymerization of tubulin heterodimers into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]

Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of microtubule polymerization by trimethoxyphenyl piperazines.

Structure-Activity Relationships (SAR)

The biological activity of trimethoxyphenyl piperazines is highly dependent on their chemical structure. Key modifications that influence receptor affinity, selectivity, and mechanism of action include:

-

Trimethoxyphenyl Ring: The 3,4,5-trimethoxy substitution pattern is often optimal for potent tubulin polymerization inhibition.[10] For neurotransmitter receptor interactions, other substitution patterns, such as 2,4,5- or 2,4,6-trimethoxy, can significantly alter the binding profile.

-

Piperazine Core: The piperazine ring serves as a rigid and basic scaffold. Its protonation state at physiological pH is crucial for interactions with acidic residues in receptor binding pockets.

-

Substituents on the Second Nitrogen (N4): The nature of the substituent on the N4 position of the piperazine ring is a major determinant of the compound's overall pharmacological profile. Bulky aromatic or aliphatic groups at this position can significantly enhance affinity for specific receptors and are critical for defining whether the compound acts as an agonist, antagonist, or inhibitor.[1]

| Compound | Modification | Primary Target(s) | Reported Activity |

| 1-(2,4,6-trimethoxyphenyl)piperazine | 2,4,6-trimethoxy substitution | Serotonin & Adrenergic Receptors | High affinity for 5-HT1A and α1-adrenergic receptors. |

| 1-(3,4,5-trimethoxyphenyl)piperazine derivative | 3,4,5-trimethoxy substitution with bulky N4-substituent | Tubulin | Potent inhibitor of tubulin polymerization, anticancer activity.[10] |

| HBK-10 (a 2-methoxyphenylpiperazine derivative) | 2-methoxy substitution with a specific N4-arylalkyl group | 5-HT1A and D2 Receptors | Antagonist at both receptors with antidepressant-like effects in vivo.[7] |

| 1-(3,4,5-trimethoxyphenyl)-4-(...)-piperazine | 3,4,5-trimethoxy with various N4-substituents | ALK2 Kinase | Inhibitors of ALK2, a target in fibrodysplasia ossificans progressiva.[11] |

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of novel trimethoxyphenyl piperazines requires a suite of in vitro assays. The following protocols provide a framework for these essential experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the trimethoxyphenyl piperazine test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gi/Gs-Coupled Receptors

This assay determines whether a compound acts as an agonist or antagonist at a Gi or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[12][13]

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells stably expressing the 5-HT1A receptor) in a 96-well plate and grow to near confluency.

-

Cell Stimulation:

-

Agonist Mode: Treat the cells with varying concentrations of the test compound.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., 5-HT).

-

-

Forskolin Treatment: Add forskolin, a direct activator of adenylyl cyclase, to all wells to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) to quantify the amount of cAMP in each well. These kits typically involve an antibody specific for cAMP and a labeled cAMP tracer.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 and maximal effect (Emax).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 and calculate the antagonist constant (Kb).

-

Functional Assay: GTPγS Binding for G-Protein Activation

This assay directly measures the activation of G-proteins by a GPCR agonist.[14] It is particularly useful for Gi-coupled receptors.[15]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubation: Allow the reaction to proceed at 30°C for a set time. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Filtration and Quantification: Separate bound from free [35S]GTPγS by rapid filtration and quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 and Emax for G-protein activation.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.[16]

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized, purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.

-

Assay Setup: In a 96-well plate, add the tubulin solution and varying concentrations of the test compound. Include positive (e.g., colchicine) and negative (e.g., paclitaxel, a stabilizer) controls.

-

Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Monitor Polymerization: Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Plot the absorbance against time for each concentration. Determine the effect of the compound on the rate and extent of polymerization. Calculate the IC50 for the inhibition of tubulin polymerization.

Conclusion

The trimethoxyphenyl piperazine scaffold represents a remarkably fruitful starting point for the design of novel therapeutics. Its inherent ability to interact with a diverse set of biological targets, from CNS receptors to fundamental components of the cellular machinery like tubulin, provides a rich landscape for drug discovery. A thorough understanding of the underlying mechanisms of action, guided by detailed structure-activity relationship studies and validated through robust in vitro assays, is paramount for harnessing the full therapeutic potential of this versatile chemical class. The methodologies and insights presented in this guide are intended to equip researchers with the foundational knowledge required to advance the development of next-generation trimethoxyphenyl piperazine-based drugs for a wide range of human diseases.

References

-

Celada, P., Bortolozzi, A., & Artigas, F. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: Rationale and current status of research. CNS Drugs, 27(9), 703–716. [Link]

-

Chilmonczyk, Z., et al. (1997). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 40(13), 1995-2004. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

-

Bojarski, A. J., et al. (2005). 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), α1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. Bioorganic & Medicinal Chemistry, 13(6), 2293-2303. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Molecules, 30(23), 4538. [Link]

-

Grot, M., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4586. [Link]

-

Kalgutkar, A. S., et al. (2004). The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands. Bioorganic & Medicinal Chemistry Letters, 14(7), 1835-1839. [Link]

-

La-Beck, N. M., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6571-6585. [Link]

-

Sharma, A., et al. (2021). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. [Link]

-

Singh, H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(48), 31057-31075. [Link]

-

Sriram, D., et al. (2005). Synthesis and evaluation of anti-HIV activity of a novel series of 1-[(2,6-disubstituted)benzyl]-4-(3,4,5-trimethoxyphenyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(21), 4782-4785. [Link]

-

Tang, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2240183. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 12(2), 947-959. [Link]

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (2022). Molecules, 27(19), 6571. [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). Der Pharma Chemica, 10(10), 105-111. [Link]

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). Bioorganic & Medicinal Chemistry, 75, 117079. [Link]

-

cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences, 22(22), 12513. [Link]

-

The structural determinants for α1-adrenergic/serotonin receptors activity among phenylpiperazine-hydantoin derivatives. (2021). International Journal of Molecular Sciences, 22(22), 12513. [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638. [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Journal of Clinical Medicine, 10(24), 5813. [Link]

-

A simple procedure for assaying cAMP. (1994). Journal of Pharmacological and Toxicological Methods, 31(3), 147-151. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-6. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07922K [pubs.rsc.org]

- 10. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. revvity.com [revvity.com]

- 13. promega.com [promega.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 2-(3,4,5-Trimethoxyphenyl)piperazine: A Technical Guide for Researchers

Introduction: Elucidating the Structure of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the piperazine ring is considered a "privileged scaffold". Its presence in a multitude of clinically successful drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. When coupled with a substituted phenyl ring, such as the 3,4,5-trimethoxyphenyl group, the resulting molecule, 2-(3,4,5-Trimethoxyphenyl)piperazine, presents a compelling target for further investigation. The trimethoxyphenyl moiety is a key feature in several natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial effects.

A precise and unambiguous structural characterization is the bedrock upon which all further biological and pharmacological studies are built. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive identification and characterization of this compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying principles and experimental considerations necessary for robust and reliable spectroscopic analysis.

The molecular structure of this compound, with the chemical formula C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol , forms the basis of our spectroscopic investigation.[1]

Molecular Structure Visualization

To provide a clear visual reference, the chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the three-dimensional arrangement of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, we can predict a distinct set of signals corresponding to the aromatic protons, the methoxy groups, and the protons of the piperazine ring.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.7 | s | 2H | Ar-H |

| ~ 3.8 | s | 6H | Ar-OCH₃ (meta) |

| ~ 3.7 | s | 3H | Ar-OCH₃ (para) |

| ~ 2.5 - 3.5 | m | 9H | Piperazine-H & N-H |

Interpretation and Causality:

-

Aromatic Protons (Ar-H): The two protons on the trimethoxyphenyl ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a singlet in the aromatic region of the spectrum. In the methanone analogue, this signal appears at δ 6.66 ppm.[3]

-

Methoxy Protons (Ar-OCH₃): The three methoxy groups will give rise to two distinct signals. The two methoxy groups at the meta positions (C3 and C5) are equivalent and will produce a singlet integrating to six protons. The para methoxy group (C4) will appear as a separate singlet integrating to three protons. In the methanone analogue, these signals are observed at δ 3.79 (6H) and 3.68 (3H) ppm.[3]

-

Piperazine Protons: The protons on the piperazine ring will exhibit more complex splitting patterns due to coupling with each other. The exact chemical shifts will be influenced by the conformation of the ring and the presence of the bulky trimethoxyphenyl substituent. These signals are expected to appear as a series of multiplets in the aliphatic region of the spectrum. The two N-H protons will also contribute to this region and may appear as broad signals.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 153 | Ar-C (para, C-O) |

| ~ 137 | Ar-C (ipso, C-C) |

| ~ 135 | Ar-C (meta, C-O) |

| ~ 105 | Ar-C (ortho, C-H) |

| ~ 60 | Ar-OCH₃ (para) |

| ~ 56 | Ar-OCH₃ (meta) |

| ~ 45 - 55 | Piperazine-C |

Interpretation and Causality:

-

Aromatic Carbons: The symmetry of the trimethoxyphenyl ring will result in four distinct signals for the six aromatic carbons. The carbons bearing the methoxy groups will be the most downfield due to the deshielding effect of the oxygen atoms. The protonated aromatic carbons will appear further upfield.

-

Methoxy Carbons: The carbons of the methoxy groups will appear in the aliphatic region, typically between 55 and 65 ppm.

-

Piperazine Carbons: The carbons of the piperazine ring will be found in the aliphatic region, with their exact chemical shifts dependent on their position relative to the nitrogen atoms and the aromatic substituent.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Instrument Setup: Use the same NMR spectrometer, tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]

-

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary amine (piperazine) |

| 2800 - 3000 | C-H stretch | Aliphatic and Aromatic |

| ~ 1600, ~1500 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Aryl ether (methoxy) |

| 1000 - 1150 | C-N stretch | Aliphatic amine (piperazine) |

Interpretation and Causality:

-

N-H Stretch: The presence of the secondary amine groups in the piperazine ring will give rise to a characteristic absorption band in the 3300-3500 cm⁻¹ region. This band is often broad.

-

C-H Stretches: Both the aromatic C-H bonds and the aliphatic C-H bonds of the piperazine and methoxy groups will absorb in the 2800-3000 cm⁻¹ region.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands around 1600 and 1500 cm⁻¹.

-

C-O and C-N Stretches: The C-O stretching of the aryl ether (methoxy) groups and the C-N stretching of the piperazine ring will produce strong absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecule, it offers valuable clues about its structure.

Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 252 | [M]⁺˙ (Molecular ion) |

| 253 | [M+H]⁺ (Protonated molecule in ESI) |

| 181 | [M - C₄H₉N]⁺˙ (Loss of a piperazine fragment) |

| 168 | [M - C₄H₁₀N₂]⁺˙ (Loss of the entire piperazine ring) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Interpretation and Fragmentation Pathways:

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[5] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[5] For this compound, the molecular ion peak ([M]⁺˙) is expected at m/z 252. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 253 would be prominent.

Key fragmentation pathways are expected to involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the trimethoxyphenyl group.[6]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to measure the m/z ratios.

-

Fragmentation: Collision-Induced Dissociation (CID) can be used to generate fragment ions for structural confirmation.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, IR, and MS, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns.

While experimentally obtained spectra for the title compound are not widely published, this guide demonstrates that a robust and reliable characterization can be achieved through a combination of predicted data, analysis of closely related analogues, and a strong foundational understanding of spectroscopic principles. This approach empowers researchers to confidently identify and characterize novel compounds, a critical step in the journey of drug discovery and development.

References

-

Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Reddy, P. M., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 106-113. [Link]

-

United Nations Office on Drugs and Crime. (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

- El-Gendy, M. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7589.

- Yilmaz, F., et al. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 53-61.

- Bari, D. G. (2023). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.

- Szafran, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4945.

- Abdel-Gawad, S. M., & El-Guindi, L. M. (1995). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 13(4-5), 413–419.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 545-553.

- Reddy, P. M., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 106-113.

- Ali, T. E., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(19), 5991.

- Al-Hourani, B. J., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Open Chemistry Journal, 3, 42-55.

- Stewart, C. D., et al. (2023).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Le, N. T., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 22(11), 1957.

- El-Ragehy, N. A., et al. (1991). SPECTROPHOTOMETRIC DETERMINATION OF PIPERAZINE - USING 3,5-DIBROMO-2-METHYL-p-BENZOQUINONE. Alexandria Journal of Pharmaceutical Sciences, 5(2), 131-134.

- Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- El-Gendy, A. E.-R., et al. (2012).

- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(3,4,5-Trimethoxyphenyl)piperazine

Introduction

The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as aqueous solubility and basicity.[1] Its presence can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. As a basic and hydrophilic group, the piperazine moiety is often used to optimize the pharmacokinetic properties of a final molecule or as a structural linker to correctly orient pharmacophoric groups for target engagement.[1]

Profile of 2-(3,4,5-Trimethoxyphenyl)piperazine

This compound is a novel chemical entity featuring a piperazine core directly substituted with a trimethoxyphenyl group. This substitution pattern is distinct and its impact on the molecule's properties is of significant interest. The trimethoxyphenyl moiety introduces a combination of lipophilic character from the phenyl ring and potential hydrogen bond acceptor sites via the methoxy groups. The piperazine ring provides two basic nitrogen atoms, which will be protonated at physiological pH, heavily influencing solubility. Understanding the interplay between these structural features is paramount for its development as a potential therapeutic agent.

The Imperative of Solubility and Stability in Preformulation

A comprehensive understanding of a drug candidate's solubility and stability is the bedrock of successful formulation development. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical efficacy. Chemical instability can result in the loss of potency and the formation of potentially toxic degradation products.[2] Therefore, a rigorous and early-stage characterization of these parameters is not merely a regulatory requirement but a critical, science-driven step to de-risk a development program. This guide provides a detailed framework and actionable protocols for the comprehensive evaluation of this compound.

Predicted Physicochemical Properties

A priori assessment of physicochemical properties through in silico methods provides a crucial baseline, guiding the design of subsequent experimental studies.

Structural Analysis

The structure of this compound presents two key functional regions:

-

The Piperazine Moiety : A six-membered ring with two nitrogen atoms at positions 1 and 4. These nitrogens are basic and will have distinct pKa values. The secondary amine (at position 4) is expected to be the more basic site. This moiety is expected to confer hydrophilicity, particularly in its protonated state.

-

The 3,4,5-Trimethoxyphenyl Group : This aromatic substituent adds steric bulk and lipophilicity. The three methoxy groups are electron-donating and can act as hydrogen bond acceptors, potentially influencing interactions with solvent molecules.

pKa and LogP Prediction

The partition coefficient (LogP) and the acid dissociation constant (pKa) are fundamental parameters that govern a molecule's behavior in different environments.[3]

-

pKa : The pKa value indicates the strength of an acid or base and is essential for predicting the ionization state of a drug at physiological pH, which in turn affects solubility and membrane permeability.[4][5] For this compound, two basic pKa values are expected corresponding to the two nitrogen atoms.

-

LogP : This value measures the lipophilicity of the neutral form of the molecule. A balanced LogP is often sought for optimal absorption and distribution.[5][6] The pH-dependent distribution coefficient (LogD) is derived from LogP and pKa and is more predictive of a drug's behavior in the body.[3]

These values can be reliably predicted using computational software (e.g., ACD/Labs, ChemAxon), providing initial estimates to guide experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₂₀N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 252.31 g/mol | Influences diffusion and membrane transport. |

| pKa₁ (most basic) | ~8.5 - 9.5 | Primary determinant of ionization and solubility at physiological pH. |

| pKa₂ (less basic) | ~4.0 - 5.0 | Influences ionization in acidic environments (e.g., stomach). |

| cLogP (calculated) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability.[6] |

| LogD at pH 7.4 | ~0.5 - 1.5 | Predicts distribution in the body; the low value indicates higher concentration in aqueous compartments due to ionization.[3] |

Note: Values are estimates based on computational models and require experimental verification.

Aqueous Solubility Assessment

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is assessed in two primary forms:

-

Kinetic Solubility : Measured by adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the solubility of the amorphous or rapidly precipitating form and is useful for high-throughput screening to flag problematic compounds early.[7] The most common high-throughput techniques are nephelometry and direct UV measurement.[8]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[9] It is the "gold standard" measurement, crucial for formulation and biopharmaceutical classification, typically determined by the shake-flask method.[10]

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility by Nephelometry

Causality: This method is chosen for its speed and low compound consumption, making it ideal for early-stage discovery.[11] It quantifies precipitation by measuring light scattering, providing a rapid flag for compounds that may fail due to poor solubility.[12]

Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation : Using a liquid handler, add 2 µL of the DMSO stock solution to the first column of a 96- or 384-well clear-bottom microplate.

-

Serial Dilution : Perform a serial 1:2 or 1:3 dilution across the plate by transferring DMSO between adjacent wells to create a concentration gradient.

-

Buffer Addition : Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells simultaneously. This initiates precipitation. The final DMSO concentration should be ≤1%.

-

Incubation : Mix the plate on a shaker for 5 minutes, then incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.[8]

-

Measurement : Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate formed.

-

Data Analysis : Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which the signal begins to sharply increase, determined by the intersection of the two linear portions of the curve.[11]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

Causality: This method is the definitive approach recommended by regulatory bodies like the WHO and is considered the most reliable for determining true equilibrium solubility.[10][13] By allowing sufficient time for the solid compound to equilibrate with the solvent, it measures the solubility of the most stable, lowest-energy solid form.

Methodology:

-

Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure that a visible amount of solid remains undissolved.

-

Buffer Addition : Add a known volume (e.g., 1 mL) of each relevant aqueous buffer to the vials. Physiologically relevant buffers include:

-

pH 1.2 (Simulated Gastric Fluid)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Simulated Intestinal Fluid)

-

Purified Water

-

-

Equilibration : Seal the vials and place them in a shaking incubator or on an orbital shaker set to a constant temperature (typically 25°C or 37°C).[13] Agitate for a prolonged period (24 to 48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling : Carefully collect an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended) : Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining fine particulates.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0.

Data Presentation and Interpretation

Solubility data should be reported clearly in units of µg/mL or µM. The pH of the solution must always be reported alongside the solubility value, as it is a critical determinant for ionizable compounds.

Table 2: Example Solubility Data for this compound

| Assay Type | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 25 | [Experimental Value] |

| Thermodynamic | SGF (Simulated Gastric Fluid) | 1.2 | 37 | [Experimental Value] |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | [Experimental Value] |

| Thermodynamic | SIF (Simulated Intestinal Fluid) | 6.8 | 37 | [Experimental Value] |

Chemical Stability Profiling

The Role of Forced Degradation Studies (ICH Q1A)

Forced degradation, or stress testing, is a cornerstone of drug development mandated by the ICH Q1A(R2) guideline.[2][14] Its purpose is to intentionally degrade the drug substance under conditions more severe than those used for accelerated stability testing.[15] The primary goals are:

-

To identify likely degradation products and elucidate degradation pathways.[16]

-

To demonstrate the specificity of the analytical method—proving it is "stability-indicating."

-

To understand the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[17]

Caption: Core stress conditions applied in forced degradation studies.

Protocol 3: Forced Degradation (Stress Testing)

Causality: A systematic approach using multiple stressors is required because different functional groups are susceptible to different degradation mechanisms. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[18]

Methodology: For each condition, a control sample (stored at 5°C, protected from light) is run in parallel. Samples are typically prepared as solutions (e.g., in acetonitrile/water) and in the solid state.

-

Acid Hydrolysis :

-

Solution : Incubate the compound in 0.1 M HCl at 60-80°C.

-

Solid State : Expose the solid powder to HCl vapors.

-

Rationale : To test susceptibility to low pH environments. The ether linkages of the methoxy groups and the piperazine ring could be susceptible.

-

-

Base Hydrolysis :

-

Solution : Incubate the compound in 0.1 M NaOH at 60-80°C.

-

Solid State : Expose the solid powder to NaOH vapors.

-

Rationale : To test susceptibility to high pH environments.

-

-

Oxidation :

-

Solution : Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.